molecular formula C20H12N2O4S B14692525 Acridino(2,1,9,8-klmna)acridine sulfate CAS No. 34494-09-2

Acridino(2,1,9,8-klmna)acridine sulfate

Cat. No.: B14692525
CAS No.: 34494-09-2
M. Wt: 376.4 g/mol
InChI Key: AHUIFIYJKRBXGC-UHFFFAOYSA-N
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Description

Acridino(2,1,9,8-klmna)acridine sulfate is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) with unique electronic properties. This compound is known for its electron-deficient π-system, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acridino(2,1,9,8-klmna)acridine sulfate involves the incorporation of imide substituents and imine-type nitrogen atoms into the anthanthrene framework. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Acridino(2,1,9,8-klmna)acridine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Acridino(2,1,9,8-klmna)acridine sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in organic transformations.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy and as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer properties and as a component in drug delivery systems.

    Industry: Utilized in the production of organic semiconductors, vat dyes, and supramolecular assemblies.

Mechanism of Action

The mechanism of action of acridino(2,1,9,8-klmna)acridine sulfate involves its electron-deficient π-system, which allows it to interact with various molecular targets. The compound’s low-lying LUMO level facilitates electron transfer processes, making it effective in applications such as organic field-effect transistors (OFETs) and photoconductivity measurements .

Comparison with Similar Compounds

Acridino(2,1,9,8-klmna)acridine sulfate is compared with other nitrogen-doped PAHs, such as:

The uniqueness of this compound lies in its dual incorporation of imide substituents and imine-type nitrogen atoms, which enhances its electron affinity and stability .

Properties

CAS No.

34494-09-2

Molecular Formula

C20H12N2O4S

Molecular Weight

376.4 g/mol

IUPAC Name

12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene;sulfuric acid

InChI

InChI=1S/C20H10N2.H2O4S/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19;1-5(2,3)4/h1-10H;(H2,1,2,3,4)

InChI Key

AHUIFIYJKRBXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2.OS(=O)(=O)O

Related CAS

191-27-5 (Parent)

Origin of Product

United States

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